- Heterocyclic compound, application thereof and pharmaceutical composition comprising same, World Intellectual Property Organization, , ,

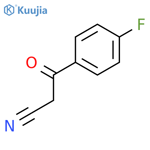

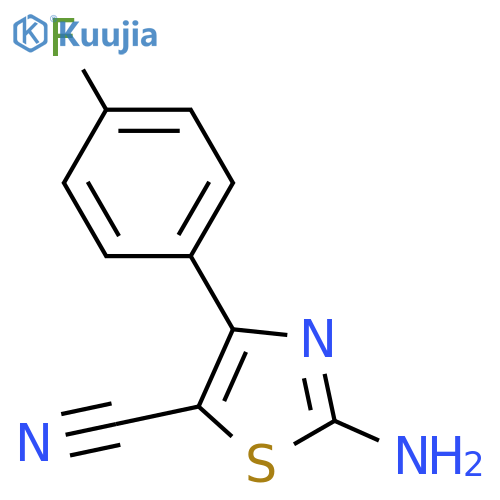

Cas no 952753-59-2 (2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile)

952753-59-2 structure

Nom du produit:2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

Numéro CAS:952753-59-2

Le MF:C10H6FN3S

Mégawatts:219.238143444061

MDL:MFCD24642255

CID:4661451

PubChem ID:83535263

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Propriétés chimiques et physiques

Nom et identifiant

-

- 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

- 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

- 5-Thiazolecarbonitrile, 2-amino-4-(4-fluorophenyl)-

- 2-Amino-4-(4-fluorophenyl)-5-thiazolecarbonitrile (ACI)

- BYCWHBXYLJAAEH-UHFFFAOYSA-N

- 952753-59-2

- BS-44423

- 2-Amino-4-(4-fluorophenyl)-5-thiazolecarbonitrile

- 2-Amino-4-(4-fluoro-phenyl)-thiazole-5-carbonitrile

- DB-181968

- SCHEMBL1852196

- CS-0052060

- P18256

-

- MDL: MFCD24642255

- Piscine à noyau: 1S/C10H6FN3S/c11-7-3-1-6(2-4-7)9-8(5-12)15-10(13)14-9/h1-4H,(H2,13,14)

- La clé Inchi: BYCWHBXYLJAAEH-UHFFFAOYSA-N

- Sourire: N#CC1=C(C2C=CC(F)=CC=2)N=C(N)S1

Propriétés calculées

- Qualité précise: 219.02664654g/mol

- Masse isotopique unique: 219.02664654g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 15

- Nombre de liaisons rotatives: 1

- Complexité: 269

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 90.9Ų

- Le xlogp3: 2.4

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM541816-1g |

2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 95%+ | 1g |

$63 | 2023-01-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-5G |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 97% | 5g |

¥ 1,207.00 | 2023-04-12 | |

| Ambeed | A783770-100mg |

2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile |

952753-59-2 | 98% | 100mg |

$6.0 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-500MG |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 97% | 500MG |

¥ 270.00 | 2023-04-12 | |

| eNovation Chemicals LLC | Y1096452-100mg |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 97% | 100mg |

$310 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1096452-1G |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 97% | 1g |

$1570 | 2024-07-21 | |

| A2B Chem LLC | AI66369-250mg |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 98% | 250mg |

$11.00 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-5g |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 97% | 5g |

¥1318.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-500mg |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 97% | 500mg |

¥295.0 | 2024-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1122700-250mg |

2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 98% | 250mg |

¥103.00 | 2024-04-24 |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled

Référence

- Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis, Journal of Medicinal Chemistry, 2017, 60(9), 3580-3590

Méthode de production 3

Conditions de réaction

1.1 Reagents: Iodine Solvents: Pyridine ; 6 h, 90 °C; 90 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Référence

- Preparation of thiazolyl nicotinamides as adenosine A3 receptor modulators, Spain, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water

Référence

- Preparation of imidazo[1,2-a]pyridine derivatives for treatment of inflammatory disorders, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Iodine Solvents: Ethanol ; 2 h, rt

Référence

- Structure guided design of potent indole-based ATX inhibitors bearing hydrazone moiety with tumor suppression effects, European Journal of Medicinal Chemistry, 2020, 201,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Pyridine Catalysts: Iodine Solvents: Ethanol ; rt; 2 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; 15 min, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; 15 min, rt

Référence

- ATX inhibitors, preparation method therefor and applications thereof, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Iodine Solvents: Ethanol ; 15 min, rt → 70 °C; 70 °C → 25 °C

1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; 0 °C

1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; 0 °C

Référence

- Tricyclic derivative and preparation method therefor and application thereof, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Pyridine , Iodine ; 6 h, 90 °C; 90 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Référence

- Preparation of thiazole derivatives as modulators of the adenosine A3 receptors useful for the treatment of pathological conditions or diseases, Spain, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

Référence

- Preparation of imidazo[1,2-a]pyrazineamine and imidazo[1,2-b]pyridazineamine compounds and pharmaceutical compositions as inhibitors of autotaxin for the treatment of inflammatory disorders, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

Référence

- Novel 5-cyano-1,3-thiazol-2-yl substituted amides as antagonists of adenosine A1 receptors and their preparation, pharmaceutical compositions, and use, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Ethanol ; rt; 15 min, 70 °C; 70 °C → rt

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate

Référence

- Preparation of atx inhibitor and use thereof, China, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Iodine Solvents: Pyridine ; 12 h, 100 °C; 100 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Référence

- Preparation of 5-cyano-2-amino-1,3-thiazole derivatives as adenosine A1 receptor antagonists for use in treating cardiovascular, renal, and respiratory disorders, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Iodine Solvents: Ethanol ; 15 min, rt → 70 °C; 70 °C → 25 °C

1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled

1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled

Référence

- Preparation of pyridoimidazole derivatives and application thereof, China, , ,

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Raw materials

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Preparation Products

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Littérature connexe

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

952753-59-2 (2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile) Produits connexes

- 300686-43-5(2-(2,3-dihydro-1H-inden-1-yl)acetaldehyde)

- 878056-53-2(2-(3-{(2H-1,3-benzodioxol-5-yl)carbamoylmethanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide)

- 1021118-25-1(2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide)

- 2770487-69-7(5aH-Cyclopropa[4,5]cyclopenta[1,2]pyrazole-5a-carboxylic acid, 2,4,4a,5-tetrahydro-)

- 1804668-39-0(3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxaldehyde)

- 1157307-37-3(1-(2-Bromophenyl)-2-[(2-methoxyethyl)sulfanyl]ethan-1-one)

- 84483-24-9(2,4,6-tribromo-3-fluoroaniline)

- 880853-77-0(N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide)

- 2138576-84-6(5-bromo-2-{(tert-butoxy)carbonylamino}-3-fluorobenzoic acid)

- 2172197-82-7(4-(3-bromo-4-methoxybutyl)-1-chloro-2-methylbenzene)

Fournisseurs recommandés

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membre gold

Fournisseur de Chine

Lot

Hubei Changfu Chemical Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Zhejiang Brunova Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Nanjing Jubai Biopharm

Membre gold

Fournisseur de Chine

Lot

Shanghai Xinsi New Materials Co., Ltd

Membre gold

Fournisseur de Chine

Lot